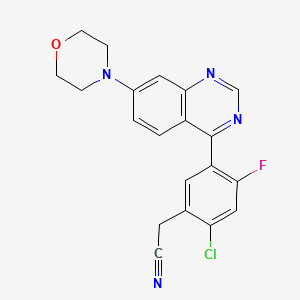![molecular formula C13H14N4O4 B13035489 2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multiple steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific conditions such as the presence of a base or acid catalyst, controlled temperatures, and solvents like tetrahydrofuran (THF) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in further chemical or biological interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}adamantane-2-carboxylic acid
- 2-Bocamino-cyclopropanecarboxylic acid ethyl ester
- (S)-2- (2- ((tert-Butoxycarbonyl)amino)-3- (1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific structure, which combines the pyrido[2,3-d]pyrimidine core with a Boc-protected amine and a carboxylic acid group
Properties
Molecular Formula |
C13H14N4O4 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrido[2,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C13H14N4O4/c1-13(2,3)21-12(20)17-11-14-6-7-4-5-8(10(18)19)15-9(7)16-11/h4-6H,1-3H3,(H,18,19)(H,14,15,16,17,20) |
InChI Key |
RTCUFLOYZQRTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=CC(=NC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


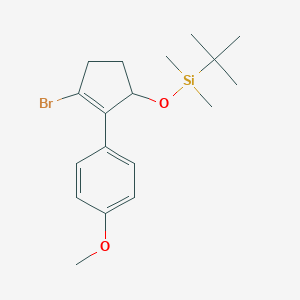
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13035419.png)
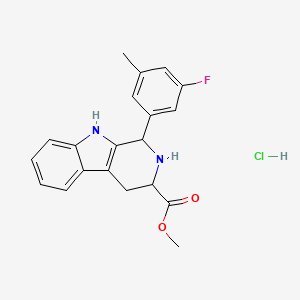
![(1R,4S,5S)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13035432.png)
![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)
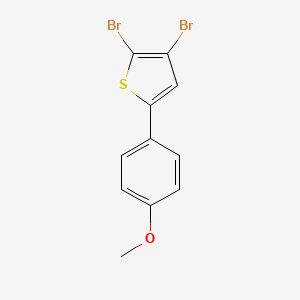
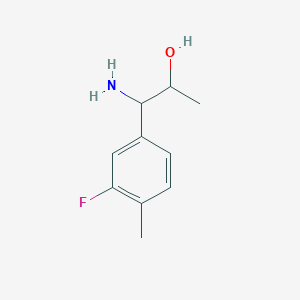

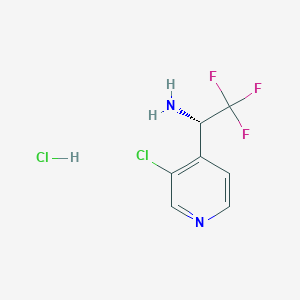

![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)

![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)
